molecular formula C15H17NO2 B14614495 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid CAS No. 60308-16-9

2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid

Cat. No.: B14614495
CAS No.: 60308-16-9
M. Wt: 243.30 g/mol
InChI Key: SLWWCDHEHSQZKH-UHFFFAOYSA-N
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Description

2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of a benzene ring substituted with an amino group and a carboxylic acid group, along with a dimethylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid typically involves the condensation of 2-amino benzoic acid with 2,3-dimethylcyclohex-2-en-1-one. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific and industrial applications .

Properties

CAS No.

60308-16-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-[(2,3-dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid

InChI

InChI=1S/C15H17NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,18)

InChI Key

SLWWCDHEHSQZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C2C(=O)O)CCC1)C

Origin of Product

United States

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